6-Bromoquinolin-8-amine

HIV-1 Integrase ALLINI Antiviral Resistance

HIV-1 integrase allosteric inhibitor resistance mapping requires precise halogenated probes-generic analogs yield ambiguous data. 6-Bromoquinolin-8-amine (CAS 57339-57-8) offers selective A128T mutant potency loss for definitive binding interface dissection. • 91% isolated yield synthesis • Irreversible cyt-oxidase inhibitor validated in M. verrucaria models • 95% purity, ships globally from stock

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 57339-57-8
Cat. No. B1581729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinolin-8-amine
CAS57339-57-8
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)N)Br
InChIInChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
InChIKeyMFCPXRHDOOYWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinolin-8-amine: Building Block for Anti-Infective & Antiviral Research


6-Bromoquinolin-8-amine (CAS 57339-57-8) is a brominated derivative of 8-aminoquinoline, with a molecular weight of 223.07 g/mol and the formula C₉H₇BrN₂. It belongs to the 8-quinolinamine class, a scaffold well-established in antimalarial, antileishmanial, and antimicrobial drug discovery [1]. The compound features a bromine atom at the 6-position and a primary amine at the 8-position, enabling versatile downstream functionalisation via cross-coupling and amide formation. Commercially available at purities of 95–97%, it serves as a key intermediate for constructing more complex heterocyclic architectures .

6-Bromoquinolin-8-amine: Why Generic Substitution Fails


The biological and synthetic utility of halogenated 8-aminoquinolines is exquisitely sensitive to the identity and position of the halogen. A direct head-to-head study of quinolines substituted at the 6- versus 8-position demonstrated that while bromine at either site improves antiviral properties, the 6-bromo variant suffers a significant loss of potency against an ALLINI-resistant HIV-1 Integrase A128T mutant, whereas the 8-bromo analog retains full effectiveness [1]. Similarly, in acute-fungitoxicity models, 6-bromoquinolin-8-amine exhibits irreversible cytochrome oxidase inhibition not observed with non-halogenated or differently halogenated analogs . These positional and electronic differences mean that substituting a 6-chloro, 8-bromo, or 5,7-dibromo congener will yield divergent biological profiles and synthetic reactivity, making 6-bromoquinolin-8-amine a non-fungible building block in structure–activity relationship (SAR) campaigns.

6-Bromoquinolin-8-amine: Differentiation from Closest Analogs


HIV-1 ALLINI Resistance: 6-Bromo vs. 8-Bromo

In a multi-substituted quinoline study, both 6‑bromo and 8‑bromo analogs showed enhanced antiviral properties compared to the non-brominated parent. Critically, the 6‑bromo compound lost significant potency when challenged with the ALLINI‑resistant HIV‑1 Integrase A128T mutant virus, while the 8‑bromo analog retained full effectiveness against the same mutant [REFS‑1]. This positions the 6‑bromo derivative as a valuable tool for probing resistance mechanisms and for SAR-guided design where differential mutant sensitivity is desired.

HIV-1 Integrase ALLINI Antiviral Resistance

Antifungal Activity vs. Non-Halogenated Analog

6‑Bromoquinolin‑8‑amine has demonstrated fungitoxic activity against the fungus Myrothecium verrucaria [REFS‑1]. The compound binds irreversibly to cytochrome oxidase and inhibits mitochondrial respiration, a mechanism not shared by the parent non‑halogenated 8‑aminoquinoline scaffold [REFS‑2]. The irreversible nature of the inhibition contrasts with the reversible binding often seen with other halogenated quinolines in the same class, providing a differentiated antifungal profile.

Antifungal Mycotoxin Cytochrome Oxidase

Synthetic Accessibility: Iron-Mediated Reduction Yield

A well‑documented synthetic route from 6‑bromo‑8‑nitroquinoline using iron powder in ethanol/acetic acid/water yields 6‑bromoquinolin‑8‑amine with an isolated yield of 91% (3.19 g of pure product at laboratory scale) [REFS‑1]. This compares favourably to typical reductions of analogous nitro‑quinolines (e.g., 8‑nitroquinoline to 8‑aminoquinoline) which often report yields in the 60–80% range under similar conditions [REFS‑2]. The high yield and straightforward iron‑mediated reduction make this compound an economically attractive intermediate compared to analogs requiring more expensive catalytic hydrogenation steps.

Synthetic Chemistry Process Development Heterocyclic Synthesis

6-Bromoquinolin-8-amine: Key Application Scenarios


HIV-1 Integrase ALLINI Resistance Profiling

Use 6‑bromoquinolin‑8‑amine as a positional‑probe comparator in HIV‑1 Integrase allosteric inhibitor programs to map resistance‑conferring mutations such as A128T. The compound’s selective loss of potency against this mutant makes it an indispensable tool for dissecting binding interface requirements [REFS‑1].

Antifungal Lead Discovery: Targeting Mitochondrial Respiration

Employ 6‑bromoquinolin‑8‑amine as a starting scaffold for irreversible cytochrome oxidase inhibitors. Its demonstrated fungitoxic activity against Myrothecium verrucaria validates the scaffold for antifungal or agrochemical lead‑optimisation campaigns [REFS‑2].

Medicinal Chemistry SAR Library Synthesis

Leverage the high isolated yield (91%) and commercial availability at 95–97% purity as a core intermediate for parallel synthesis of substituted 8‑aminoquinoline libraries via Suzuki, Buchwald‑Hartwig, or amide coupling at the 8‑amine position [REFS‑3][REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.